Thalfine Thalfine Thalfine is a natural product found in Thalictrum foetidum with data available.
Brand Name: Vulcanchem
CAS No.: 27764-05-2
VCID: VC17130558
InChI: InChI=1S/C38H36N2O8/c1-40-15-13-24-26-19-31(42-3)35(44-5)34(24)48-36-32-25(33(43-4)37-38(36)46-20-45-37)12-14-39-27(32)16-21-6-9-23(10-7-21)47-30-18-22(17-28(26)40)8-11-29(30)41-2/h6-12,14,18-19,28H,13,15-17,20H2,1-5H3/t28-/m0/s1
SMILES:
Molecular Formula: C38H36N2O8
Molecular Weight: 648.7 g/mol

Thalfine

CAS No.: 27764-05-2

Cat. No.: VC17130558

Molecular Formula: C38H36N2O8

Molecular Weight: 648.7 g/mol

* For research use only. Not for human or veterinary use.

Thalfine - 27764-05-2

Specification

CAS No. 27764-05-2
Molecular Formula C38H36N2O8
Molecular Weight 648.7 g/mol
IUPAC Name (25S)-8,17,18,30-tetramethoxy-24-methyl-10,12,15,32-tetraoxa-4,24-diazaoctacyclo[31.2.2.13,7.127,31.09,13.016,21.020,25.014,39]nonatriaconta-1(35),3,5,7(39),8,13,16(21),17,19,27(38),28,30,33,36-tetradecaene
Standard InChI InChI=1S/C38H36N2O8/c1-40-15-13-24-26-19-31(42-3)35(44-5)34(24)48-36-32-25(33(43-4)37-38(36)46-20-45-37)12-14-39-27(32)16-21-6-9-23(10-7-21)47-30-18-22(17-28(26)40)8-11-29(30)41-2/h6-12,14,18-19,28H,13,15-17,20H2,1-5H3/t28-/m0/s1
Standard InChI Key OSOKLEWJPLGVBW-NDEPHWFRSA-N
Isomeric SMILES CN1CCC2=C3C(=C(C=C2[C@@H]1CC4=CC(=C(C=C4)OC)OC5=CC=C(CC6=NC=CC7=C6C(=C8C(=C7OC)OCO8)O3)C=C5)OC)OC
Canonical SMILES CN1CCC2=C3C(=C(C=C2C1CC4=CC(=C(C=C4)OC)OC5=CC=C(CC6=NC=CC7=C6C(=C8C(=C7OC)OCO8)O3)C=C5)OC)OC

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

Thalfine belongs to the benzodioxaazacyclodocosine class, featuring a 19-membered macrocyclic core fused with multiple heterocyclic rings. Its IUPAC name, (25S)-8,17,18,30-tetramethoxy-24-methyl-10,12,15,32-tetraoxa-4,24-diazaoctacyclo[31.2.2.1³,⁷.1²⁷,³¹.0⁹,¹³.0¹⁶,²¹.0²⁰,²⁵.0¹⁴,³⁹]nonatriaconta-1(35),3,5,7(39),8,13,16(21),17,19,27(38),28,30,33,36-tetradecaene, reflects its octacyclic framework and stereochemical complexity . The structure includes:

  • Four methoxy groups (-OCH₃) at positions 8, 17, 18, and 30.

  • A methyl-substituted nitrogen atom at position 24.

  • Two dioxole rings contributing to its oxygen-rich profile.

The 3D conformation, accessible via PubChem’s interactive model, reveals a compact, rigid scaffold with limited rotatable bonds, suggesting potential stability in biological environments .

Spectroscopic Identifiers

Key identifiers for thalfine include:

PropertyValue
InChIInChI=1S/C38H36N2O8/c1-40-15-13-24-26-19-31(42-3)35(44-5)34...
InChIKeyOSOKLEWJPLGVBW-NDEPHWFRSA-N
SMILESCN1CCC2=C3C(=C(C=C2[C@@H]1CC4=CC(=C(C=C4)OC)OC5=CC=C...
CAS Registry27764-05-2
DSSTox Substance IDDTXSID10182104

These identifiers enable precise tracking in chemical databases and reproducibility in synthetic studies.

Physicochemical Properties

Thalfine’s computed properties, derived from PubChem algorithms, highlight its pharmacokinetic potential:

PropertyValueImplications
XLogP3-AA6.8 High lipophilicity, suggesting membrane permeability.
Hydrogen Bond Donors0 Low solubility in aqueous environments.
Hydrogen Bond Acceptors10 Moderate polarity due to oxygen-rich groups.
Rotatable Bond Count4 Structural rigidity, limiting metabolic degradation.
Exact Mass648.2471 Da Facilitates mass spectrometry detection.

The compound’s low hydrogen bond donor count and high logP value align with Lipinski’s criteria for drug-likeness, though its molecular weight exceeds the 500 Da threshold .

Research Implications and Future Directions

Despite its structural characterization, thalfine’s pharmacological profile remains unstudied. Comparative analyses with analogous alkaloids suggest potential avenues:

Neuropharmacological Activity

The presence of a tetrahydroisoquinoline moiety—a feature shared with opioid agonists—hints at possible interactions with central nervous system receptors .

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